molecular formula C6H4F2N2O3 B12448857 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid CAS No. 1260902-01-9

4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid

Cat. No.: B12448857
CAS No.: 1260902-01-9
M. Wt: 190.10 g/mol
InChI Key: MGSVVLOYKLDYKS-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both fluorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the difluoromethylation of pyrimidine derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups into the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1260902-01-9

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

6-(difluoromethyl)-2-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H4F2N2O3/c7-4(8)3-2(5(11)12)1-9-6(13)10-3/h1,4H,(H,11,12)(H,9,10,13)

InChI Key

MGSVVLOYKLDYKS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1C(=O)O)C(F)F

Origin of Product

United States

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